molecular formula C20H24ClN3O4S2 B2537919 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride CAS No. 1330083-06-1

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

Cat. No. B2537919
M. Wt: 470
InChI Key: HVSCIOGRZHHECK-UHFFFAOYSA-N
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Description

The compound "N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride" is a chemically synthesized molecule that appears to be related to a class of compounds with various pharmacological activities. The structure suggests the presence of a benzamide moiety, which is a common feature in many bioactive compounds, and the inclusion of a thiazole ring, which is often seen in molecules with a wide range of therapeutic properties.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides with cardiac electrophysiological activity has been reported . Similarly, the synthesis of N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, which are structurally related to metoclopramide, has been explored for gastrointestinal prokinetic activity . These methods could potentially be adapted for the synthesis of the compound , considering the similarities in the functional groups and core structures.

Molecular Structure Analysis

The molecular structure of related benzamide derivatives has been studied using various spectroscopic techniques, including infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy . In some cases, the structure has been confirmed by single-crystal X-ray diffraction, which provides detailed information about the three-dimensional arrangement of atoms within the molecule . These techniques would be essential for confirming the molecular structure of "N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride."

Chemical Reactions Analysis

The reactivity of related compounds has been investigated, revealing that N-sulfonylamines can undergo novel reactions with 3-dimethylamino-2H-azirines, leading to the formation of various heterocyclic structures such as 1,2,5-thiadiazoles and 1,2,3-oxathiazoles . These findings suggest that the compound may also participate in similar reactions, potentially leading to the formation of new chemical entities with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For example, the presence of dimethylamino groups can affect the compound's solubility and its ability to interact with biological targets . The introduction of a thiazole ring could also impact the compound's acidity and stability. The hydrochloride salt form of the compound would likely enhance its water solubility, making it more suitable for certain pharmaceutical applications.

Safety And Hazards

This would involve examining any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential future research directions, such as new applications for the compound, or ways to improve its synthesis or properties.


I hope this helps! If you have any other questions, feel free to ask.


properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-4-methylsulfonylbenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2.ClH/c1-22(2)12-13-23(19(24)14-8-10-15(11-9-14)29(4,25)26)20-21-18-16(27-3)6-5-7-17(18)28-20;/h5-11H,12-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVSCIOGRZHHECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC=C(C=C3)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride

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